

Application Notes and Protocols for Benzyl (4-bromo-2-methylphenyl)carbamate

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Compound of Interest

Compound Name:	Benzyl (4-bromo-2-methylphenyl)carbamate
Cat. No.:	B581506

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl (4-bromo-2-methylphenyl)carbamate (CAS No. 1245563-07-8) is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemical research. Its structure incorporates a benzyl carbamate protecting group, a synthetically useful aryl bromide, and a methyl-substituted phenyl ring, offering multiple avenues for chemical modification. These application notes provide an overview of its properties, potential applications, and detailed protocols for its use in key synthetic transformations.

Chemical Properties and Data

Benzyl (4-bromo-2-methylphenyl)carbamate is a stable solid at room temperature. The presence of the aryl bromide functionality makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, while the benzyl carbamate group serves as a robust protecting group for the aniline nitrogen, which can be removed under standard hydrogenolysis conditions.

Property	Value
CAS Number	1245563-07-8
Molecular Formula	C ₁₅ H ₁₄ BrNO ₂
Molecular Weight	320.18 g/mol
Appearance	Off-white to white solid
Solubility	Soluble in common organic solvents (e.g., DCM, THF, DMF, Ethyl Acetate)
Storage	Store in a cool, dry place away from light

Note: Experimental physical properties such as melting point and boiling point are not readily available in published literature and should be determined empirically.

Potential Applications

The structural features of **Benzyl (4-bromo-2-methylphenyl)carbamate** make it a valuable intermediate for the synthesis of a range of target molecules, including:

- Kinase Inhibitors: The substituted aniline core is a common scaffold in many kinase inhibitors. The aryl bromide allows for the introduction of various heterocyclic and aryl moieties found in pharmacologically active compounds targeting kinases.
- Agrochemicals: The bromo- and methyl-substituted phenyl ring can be found in the structures of some herbicides and fungicides. This intermediate can serve as a building block for the synthesis of novel agrochemical candidates.
- Materials Science: The diaryl amine or biaryl structures that can be synthesized from this intermediate may have applications in organic electronics and materials science.

Experimental Protocols

The following protocols are generalized procedures for common reactions involving intermediates like **Benzyl (4-bromo-2-methylphenyl)carbamate**. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid or ester. This reaction is fundamental for the formation of C-C bonds and the synthesis of biaryl compounds.

Reaction Scheme:

Materials:

Reagent/Solvent	Typical Quantity (for 1 mmol scale)
Benzyl (4-bromo-2-methylphenyl)carbamate	320 mg (1 mmol)
Arylboronic acid	1.2 - 1.5 mmol
Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)	0.02 - 0.05 mmol (2-5 mol%)
Base (e.g., K_2CO_3 , Cs_2CO_3)	2 - 3 mmol
Solvent (e.g., Toluene/Water or Dioxane/Water)	10 mL

Procedure:

- To a dry reaction flask, add **Benzyl (4-bromo-2-methylphenyl)carbamate**, the arylboronic acid, and the base.
- Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
- Add the solvent and degas the mixture by bubbling the inert gas through it for 10-15 minutes.
- Add the palladium catalyst to the reaction mixture under the inert atmosphere.
- Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
- Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.



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Workflow for Suzuki-Miyaura Cross-Coupling.

Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed amination of the aryl bromide, forming a C-N bond. This is a powerful method for synthesizing diaryl amines or alkyl-aryl amines.

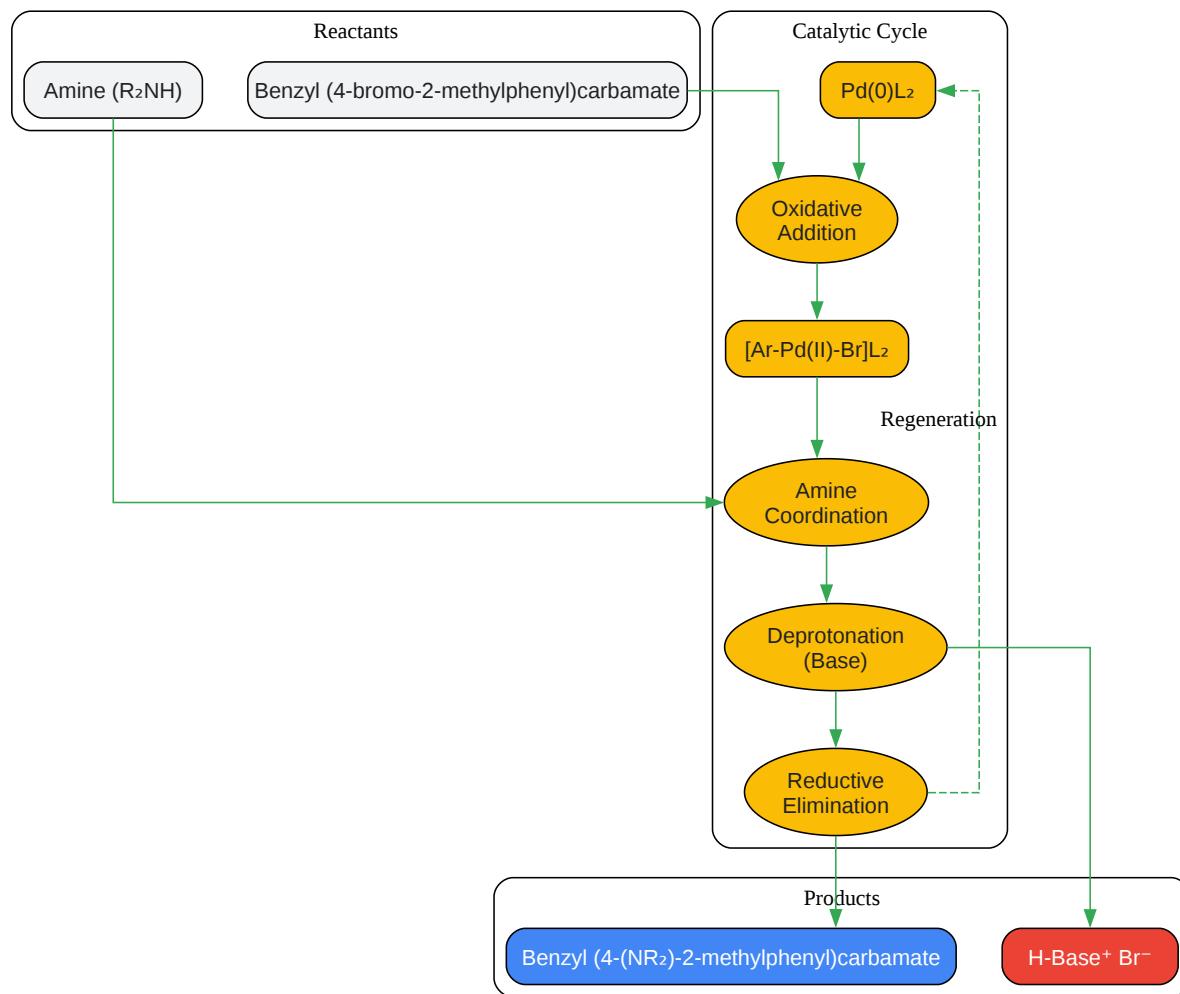
Reaction Scheme:

Materials:

Reagent/Solvent	Typical Quantity (for 1 mmol scale)
Benzyl (4-bromo-2-methylphenyl)carbamate	320 mg (1 mmol)
Amine (R_2NH)	1.2 - 1.5 mmol
Palladium Catalyst (e.g., $Pd_2(dba)_3$)	0.01 - 0.02 mmol (1-2 mol% Pd)
Ligand (e.g., XPhos, RuPhos)	0.02 - 0.04 mmol
Base (e.g., $NaOtBu$, K_3PO_4)	1.5 - 2 mmol
Anhydrous Solvent (e.g., Toluene, Dioxane)	10 mL

Procedure:

- In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction flask.
- Add **Benzyl (4-bromo-2-methylphenyl)carbamate** and the anhydrous solvent.
- Add the amine to the reaction mixture.
- Seal the flask and heat the reaction to the desired temperature (typically 80-110 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

[Click to download full resolution via product page](#)*Simplified Buchwald-Hartwig Amination Pathway.*

Deprotection of the Benzyl Carbamate

This protocol describes the removal of the benzyl carbamate (Cbz) protecting group to yield the free aniline. Hydrogenolysis is the most common and effective method for this transformation.

Reaction Scheme:

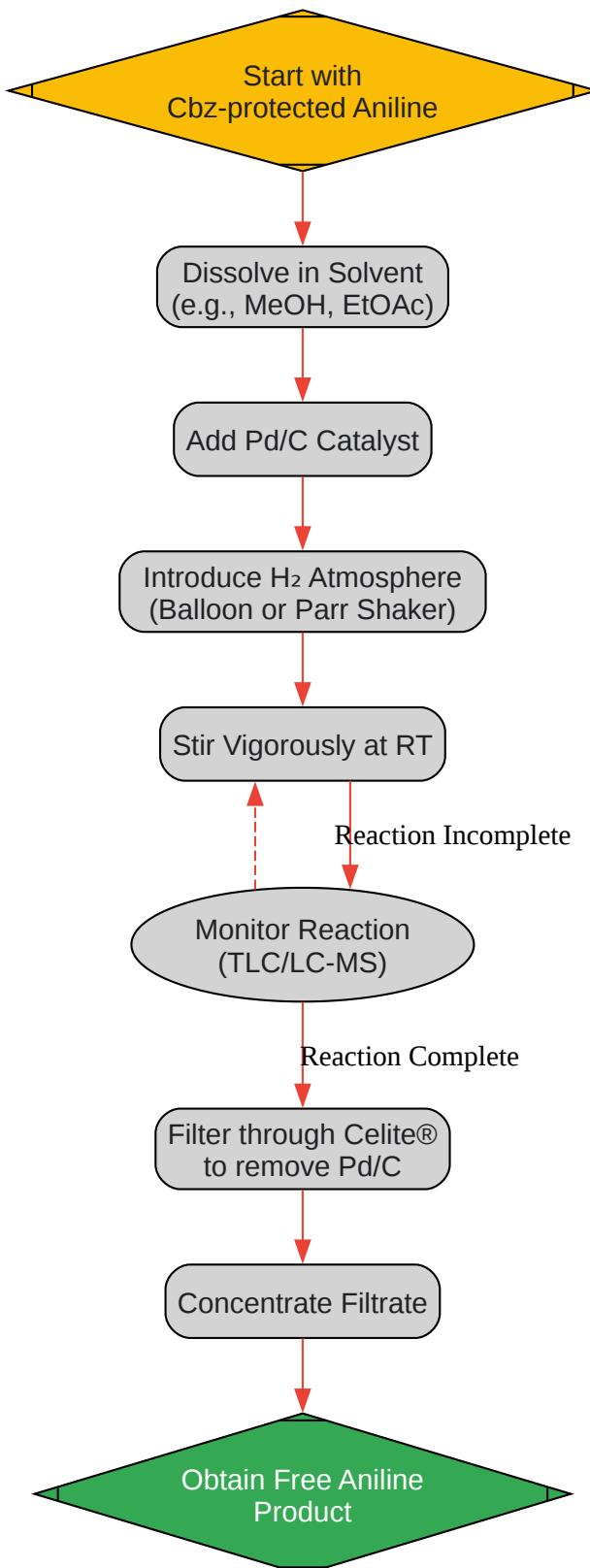
Materials:

Reagent/Solvent	Typical Quantity (for 1 mmol scale)
Benzyl (4-R-2-methylphenyl)carbamate	1 mmol
Palladium on Carbon (10% Pd/C)	10-20 mol%
Solvent (e.g., Methanol, Ethanol, Ethyl Acetate)	15 mL
Hydrogen (H ₂)	Balloon or H ₂ atmosphere

Procedure:

- Dissolve the benzyl carbamate derivative in the chosen solvent in a flask suitable for hydrogenation.
- Carefully add the Pd/C catalyst.
- Evacuate the flask and backfill with hydrogen gas (repeat three times).
- Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
- Wash the Celite® pad with the reaction solvent.

- Combine the filtrates and concentrate under reduced pressure to obtain the deprotected aniline product.



[Click to download full resolution via product page](#)*Logical Flow for Cbz Deprotection.*

Safety Information

- Hazard Statements: Based on data for similar compounds, **Benzyl (4-bromo-2-methylphenyl)carbamate** may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
- Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. In case of contact with eyes, rinse cautiously with water for several minutes.
- Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
- Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: These application notes are intended for informational purposes only and should be used by qualified professionals. The experimental protocols are illustrative and may require optimization. All chemical manipulations should be carried out with appropriate safety precautions.

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